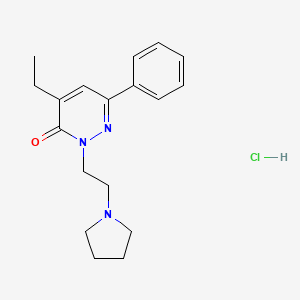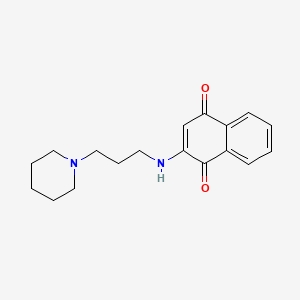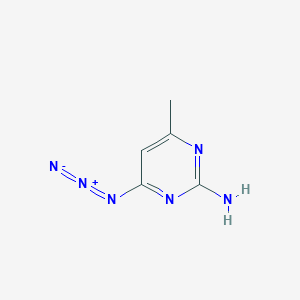
2,2-Dimethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1,3-dioxane is an organic compound with the molecular formula C6H12O2. It is a heterocyclic compound containing a six-membered ring with two oxygen atoms and two methyl groups attached to the same carbon atom. This compound is known for its stability and is used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-1,3-dioxane can be synthesized through the reaction of acetone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxane ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include the use of activated carbon as a catalyst to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dimethyl-1,3-dioxane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1,3-dioxane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of two oxygen atoms in the ring structure allows it to participate in hydrogen bonding and other interactions, making it a versatile compound in both chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: Similar structure but lacks the two methyl groups.
2,2-Dimethyl-1,3-dioxolane: A five-membered ring analog with similar reactivity.
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Contains additional carbonyl groups, making it more reactive in certain reactions.
Uniqueness
This compound is unique due to its stability and the presence of two methyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Propriétés
Numéro CAS |
695-30-7 |
|---|---|
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
2,2-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C6H12O2/c1-6(2)7-4-3-5-8-6/h3-5H2,1-2H3 |
Clé InChI |
RPLSBADGISFNSI-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


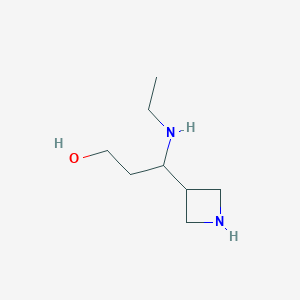
![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
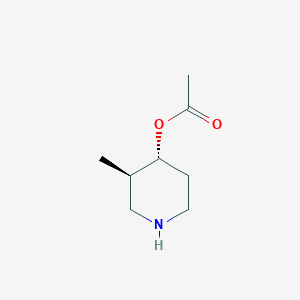
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)

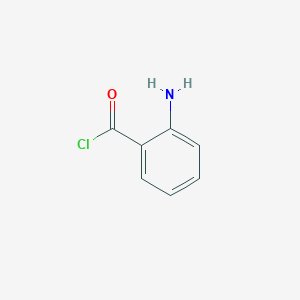

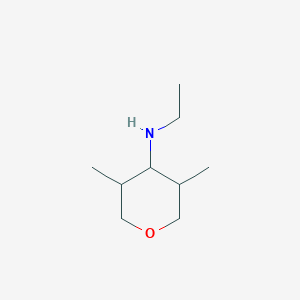
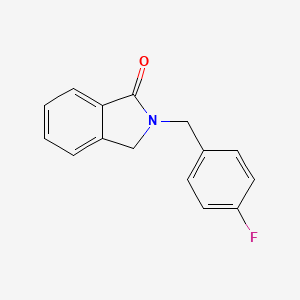
![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)
